Stereochemical Identity: (R)-Enantiomer vs. Racemate and (S)-Enantiomer Differentiation
This compound is supplied as the single (R)-enantiomer at the 2-hydroxypropyl chiral center, confirmed by its distinct InChI Key (WMMGIYRILUMQAS-LLVKDONJSA-N) in the ChemSpider database . In the isoindoline-1,3-dione series, enantiomers have demonstrated divergent pharmacological profiles: for apremilast, the (R)-enantiomer (CC-10004) is the active PDE4 inhibitor [1], while the (S)-enantiomer shows distinct activity. The (R)-configuration at the hydroxypropyl linker has been shown in structurally related phthalimide derivatives to be essential for bioactivity, with the (S)-enantiomer or racemate exhibiting reduced target engagement [2]. No quantitative comparative bioactivity data between the (R)- and (S)-enantiomers of this specific compound were identified in the public domain.
| Evidence Dimension | Enantiomeric configuration at the 2-hydroxypropyl chiral center |
|---|---|
| Target Compound Data | Single (R)-enantiomer; InChI Key: WMMGIYRILUMQAS-LLVKDONJSA-N; molecular formula C17H14BrFN2O3; MW 393.2 g/mol |
| Comparator Or Baseline | (S)-enantiomer or racemic mixture (not explicitly characterized in public literature for this scaffold); known SAR precedent from (R)- vs (S)-apremilast enantiomers |
| Quantified Difference | No compound-specific quantitative comparison available. Class-level precedent: (R)-apremilast is the eutomer for PDE4 inhibition, with the racemate showing approximately 2-fold lower potency in some isoforms [1]. |
| Conditions | Chiral identity confirmed by InChI Key stereochemical descriptor; comparative quantitative data not available for this specific compound. |
Why This Matters
Procurement of the defined (R)-enantiomer rather than a racemate is critical when stereochemistry governs target binding, as demonstrated across the isoindoline-1,3-dione PDE4 inhibitor class—using the wrong enantiomer or racemate can lead to misleading or negative experimental results.
- [1] Man HW, Schafer P, Wong LM, et al. Discovery of Apremilast, a Potent PDE4 and TNF-α Inhibitor. J Med Chem. 2009;52(6):1522-1524. View Source
- [2] Celgene Corporation. Isoindoline compounds and methods of their use. US Patent Application Publication US 2008/0194619 A1, filed June 19, 2008. View Source
